Dansylproline

Vue d'ensemble

Description

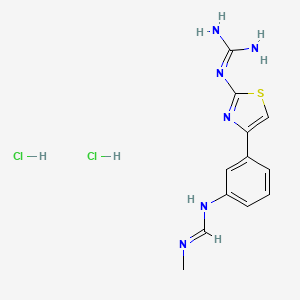

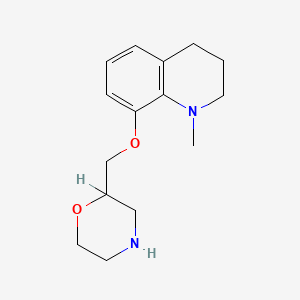

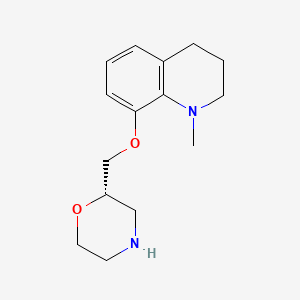

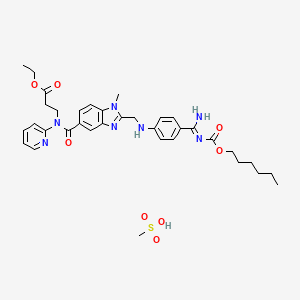

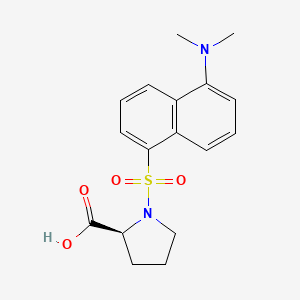

Dansylproline is a compound with the empirical formula C17H20N2O4S . It is used in various biochemical applications .

Synthesis Analysis

This compound can be synthesized through a method of conjugating protein molecules under native conditions with water-insoluble hydrophobic compounds . This method allows very water-insoluble acids to be gently coupled to the primary amines on proteins or other biopolymers .Molecular Structure Analysis

The molecular weight of this compound is 348.42 . Its molecular structure includes a naphthalene moiety that carries a sulfonic acid group at the 1-position .Chemical Reactions Analysis

This compound can be used in the analysis of amino acids by chemical derivatization and liquid chromatography-mass spectrometry (LC-MS) . It has been used in the development of mechanism-based inhibitors of human cytomegalovirus protease .Physical And Chemical Properties Analysis

This compound has a molecular weight of 348.42 and a density of 1.385g/cm3 . Its melting point is between 150-153°C . The storage temperature for this compound is -20°C .Applications De Recherche Scientifique

Conjugaison des protéines

La Dansylproline a été utilisée dans le développement d'une méthode de conjugaison de molécules protéiques dans des conditions natives avec des composés hydrophobes insolubles dans l'eau . Cette méthode permet de coupler très doucement des acides très insolubles dans l'eau aux amines primaires des protéines ou autres biopolymères .

Inhibiteur de la protéase du cytomégalovirus humain

La this compound a été utilisée comme base pour le développement d'inhibiteurs à base de mécanisme de la protéase du cytomégalovirus humain (HCMV) . Ces inhibiteurs sont stables dans le plasma humain et ont montré une puissance dans la gamme microM contre la protéase du HCMV .

Étude des propriétés de liaison

La this compound a été utilisée dans l'étude des propriétés de liaison des médicaments spécifiques au site de Sudlow à l'albumine sérique humaine glycosylée . Cette recherche fournit des informations précieuses sur les interactions entre les médicaments et les protéines dans l'organisme .

Étude du métabolisme cellulaire

La this compound est l'un des analogues de la L-proline qui se sont avérés être des réactifs précieux pour étudier le métabolisme cellulaire et la régulation de la synthèse des macromolécules dans les cellules procaryotes et eucaryotes .

Utilisation industrielle

En plus de la recherche fondamentale, la this compound et d'autres analogues de la L-proline sont également des composés utiles à des fins industrielles . Par exemple, des micro-organismes surproduisant de la L-proline ont été obtenus en isolant des mutants résistants aux analogues de la L-proline .

Activité antitumorale

La L-AZC et la 4-L-CHOP, qui sont de puissants inhibiteurs de la croissance cellulaire, ont été testées pour leur activité antitumorale en culture tissulaire et in vivo . La this compound pourrait potentiellement être utilisée dans des applications similaires.

Mécanisme D'action

Target of Action

Dansylproline is a bioactive chemical . It has been used as a mechanism-based inhibitor of human cytomegalovirus (HCMV) protease . The primary target of this compound is the HCMV protease, an enzyme that plays a crucial role in the replication of the human cytomegalovirus .

Mode of Action

This compound interacts with the HCMV protease, inhibiting its function . This interaction disrupts the normal activity of the protease, thereby inhibiting the replication of the human cytomegalovirus

Biochemical Pathways

This compound’s action on the HCMV protease affects the viral replication pathway . By inhibiting the function of the HCMV protease, this compound disrupts the life cycle of the virus, preventing it from replicating and spreading . The downstream effects of this disruption can include a reduction in viral load and potentially a halt in the progression of diseases caused by the human cytomegalovirus.

Result of Action

The primary result of this compound’s action is the inhibition of the HCMV protease, leading to a disruption in the replication of the human cytomegalovirus . This can potentially lead to a decrease in viral load and a halt in the progression of diseases caused by the virus.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Dansylproline plays a significant role in biochemical reactions, primarily due to its fluorescent nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to bind to bovine serum albumin, a protein commonly used in biochemical studies . This interaction is characterized by the formation of a complex that can be detected through fluorescence spectroscopy. Additionally, this compound is used as a probe to study the binding sites of enzymes and proteins, providing insights into their structure and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to be readily taken up by WM35 cells, where it distributes over the cytosol and accumulates in the perinuclear area . This accumulation can impact cellular processes such as protein synthesis and degradation, as well as cell signaling pathways that are crucial for cell survival and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with proteins and enzymes, leading to changes in their activity. For instance, this compound has been used to study the binding properties of glycosylated human serum albumin, revealing insights into the enantioselective binding sites on the protein . These interactions can result in enzyme inhibition or activation, as well as changes in gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental setups. Studies have shown that this compound is stable under certain conditions, but its fluorescence properties can degrade over time, affecting the accuracy of experimental results . Long-term effects on cellular function have also been observed, with prolonged exposure to this compound leading to changes in cell viability and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can be used as a non-toxic fluorescent probe for imaging studies. At high doses, it may exhibit toxic or adverse effects. For example, high concentrations of this compound have been shown to significantly enhance the proliferation of WM35 cells, while metastatic A375 cells were virtually unaffected . These findings highlight the importance of dosage optimization in experimental studies involving this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, proline transporters such as ProT and PutP are involved in the uptake and distribution of proline derivatives, including this compound . These transporters facilitate the movement of this compound across cellular membranes, affecting its localization and accumulation within cells.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It has been observed to accumulate in the perinuclear area of WM35 cells, suggesting that it may interact with nuclear components or be involved in nuclear processes . The subcellular localization of this compound is likely directed by targeting signals or post-translational modifications that guide it to specific compartments or organelles within the cell.

Propriétés

IUPAC Name |

(2S)-1-[5-(dimethylamino)naphthalen-1-yl]sulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-18(2)14-8-3-7-13-12(14)6-4-10-16(13)24(22,23)19-11-5-9-15(19)17(20)21/h3-4,6-8,10,15H,5,9,11H2,1-2H3,(H,20,21)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHJIWURDCGMVQE-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCC[C@H]3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70154140 | |

| Record name | Dansylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1239-94-7 | |

| Record name | Dansylproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001239947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dansylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-N'-[4-(1H-imidazol-4-yl)phenyl]imidoformamide](/img/structure/B1669729.png)